Renilla luciferyl sulfate
Description
Structure
3D Structure
Properties
Molecular Formula |
C26H21N3O5S |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
[2,8-dibenzyl-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C26H21N3O5S/c30-21-13-11-20(12-14-21)24-17-29-25(22(27-24)15-18-7-3-1-4-8-18)28-23(26(29)34-35(31,32)33)16-19-9-5-2-6-10-19/h1-14,17,30H,15-16H2,(H,31,32,33) |
InChI Key |
FWTNBXHOBWPZGV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)CC4=CC=CC=C4)C5=CC=C(C=C5)O)OS(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)CC4=CC=CC=C4)C5=CC=C(C=C5)O)OS(=O)(=O)O |
Origin of Product |
United States |
Biochemical Pathways and Enzymology of Renilla Luciferyl Sulfate
Elucidation of its Biosynthetic Pathway
The biosynthetic pathway of Renilla luciferyl sulfate (B86663) is intrinsically linked to the synthesis of its precursor, coelenterazine (B1669285). While the complete de novo synthesis pathway of coelenterazine in Renilla is not fully elucidated, significant progress has been made in identifying the precursor molecules and the key enzymatic steps involved in its sulfation and activation.
Identification of Precursor Molecules
The immediate precursor to Renilla luciferyl sulfate is Renilla luciferin (B1168401), a compound chemically identified as coelenterazine. wikipedia.org Coelenterazine is a widely distributed luciferin in marine ecosystems. frontiersin.org While many organisms acquire coelenterazine through their diet, evidence suggests that some, including ctenophores, are capable of its de novo biosynthesis. nih.govnih.gov
Feeding studies with other marine organisms have provided strong evidence for the precursor molecules involved in coelenterazine biosynthesis. It is proposed that the synthesis of the coelenterazine backbone originates from specific amino acids: one molecule of L-phenylalanine and two molecules of L-tyrosine. frontiersin.org The likely biosynthetic route involves the formation of a tripeptide intermediate, Phe-Tyr-Tyr ("FYY"), which then undergoes cyclization and further modifications to form the imidazopyrazinone core of coelenterazine. frontiersin.orgplos.org
Enzymatic Steps and Catalytic Mechanisms in Renilla Organisms
The enzymatic machinery for the complete synthesis of coelenterazine in Renilla remains an active area of research. However, a key enzymatic step that has been characterized is the reversible conversion between coelenterazine and its sulfated, storage form, this compound. nih.gov This process is critical for preventing the spontaneous oxidation of the highly reactive coelenterazine and for regulating the light-emitting reaction. researchgate.net
Role of Sulfotransferases (Luciferin Sulfokinase) and Related Enzymes
The key enzyme responsible for the formation of this compound is a sulfotransferase known as luciferin sulfokinase or coelenterazine sulfotransferase (Coel-ST). nih.gov This enzyme catalyzes the transfer of a sulfonate group to coelenterazine, rendering it inactive and stable for storage. nih.govresearchgate.net
The sulfation reaction is reversible and depends on the presence of specific co-substrates. For the synthesis of this compound, luciferin sulfokinase utilizes 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as the sulfate donor. nih.gov The reaction proceeds as follows:
Coelenterazine + PAPS ⇌ this compound + PAP
In the reverse reaction, which activates the stored luciferin for the light-emitting reaction, the enzyme catalyzes the removal of the sulfate group from this compound. This desulfation step requires the presence of 3'-phosphoadenosine 5'-phosphate (PAP). nih.gov The identification and cloning of the gene for coelenterazine sulfotransferase from Renilla muelleri has allowed for the production of the recombinant enzyme and further characterization of its activity. nih.gov
Interaction with Renilla Luciferase
While this compound itself is not the direct substrate for the light-emitting reaction, its interaction with the broader enzymatic system, particularly Renilla luciferase, is of central importance. The luciferase exclusively acts on the desulfated form, coelenterazine.
Substrate Recognition and Binding Dynamics
Renilla luciferase (RLuc) is a 36 kDa monomeric enzyme that belongs to the α/β-hydrolase superfamily. wikipedia.org Its active site is located in a hydrophobic cavity and contains a conserved catalytic triad (B1167595) of amino acid residues: Aspartic Acid-120 (D120), Glutamic Acid-144 (E144), and Histidine-285 (H285). wikipedia.orgnih.gov
Molecular docking simulations and site-directed mutagenesis studies have revealed that in addition to the catalytic triad, other residues such as Asparagine-53 (N53), Tryptophan-121 (W121), and Proline-220 (P220) are crucial for substrate binding and catalysis. nih.gov The binding of the coelenterazine substrate is highly specific and is dependent on the three substituent groups on the imidazopyrazinone core. osti.gov The presence of the sulfate group on this compound sterically and electrostatically hinders its productive binding within the active site of the luciferase, preventing its oxidation. Anaerobic binding of luciferin can lead to a concentration-dependent aggregation and irreversible inactivation of the luciferase, a phenomenon not observed with luciferyl sulfate. osti.gov
Kinetic Parameters of the Luciferase-Catalyzed Reaction
The enzymatic activity of Renilla luciferase is characterized by its kinetic parameters with respect to its substrate, coelenterazine. These parameters provide insight into the efficiency and dynamics of the light-emitting reaction. It is important to note that these kinetic parameters describe the interaction of luciferase with coelenterazine, not luciferyl sulfate, as the latter is not a direct substrate for the luminescent reaction.
Kinetic Parameters of Renilla Luciferase with Coelenterazine
| Parameter | Value | Reference |
|---|---|---|
| Km (Michaelis constant) | ~2 µM | stanford.edu |
| Km | 2.9 ± 1.0 µM | stanford.edu |
| kcat (turnover number) | 3.9 ± 0.4 s-1 | stanford.edu |
The Michaelis constant (Km) reflects the concentration of substrate at which the reaction rate is half of its maximum, providing a measure of the affinity of the enzyme for its substrate. The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.
Determination of K_m and V_max
The Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max) are fundamental parameters that characterize the kinetics of an enzyme-catalyzed reaction. For Renilla luciferase, these values quantify the enzyme's affinity for its substrate, coelenterazine, and its maximum catalytic turnover rate.
Studies have determined the kinetic parameters for wild-type Renilla luciferase (RLuc) and its engineered variants. A Michaelis-Menten model fitted to initial reaction velocity data for coelenterazine concentrations ranging from 0.038 to 24 µM yielded a K_m value of 2.9 ± 1.0 µM and a catalytic rate constant (k_cat) of 3.9 ± 0.4 s⁻¹ for the wild-type enzyme. oup.com Other studies have reported K_m values for wild-type RLuc in the range of 210 to 300 nM, indicating some variability based on experimental conditions. tennessee.edu The catalytic constant, k_cat, is directly proportional to V_max and represents the number of substrate molecules converted to product per enzyme molecule per second.
| Enzyme Variant | K_m (µM) | k_cat (s⁻¹) | Reference |
|---|---|---|---|
| Wild-Type RLuc | 2.9 ± 1.0 | 3.9 ± 0.4 | oup.com |
| RLuc8 (Mutant) | 1.6 ± 0.2 | 4.9 ± 0.1 | oup.com |
| Wild-Type RLuc | ~0.21 - 0.30 | Not Reported | tennessee.edu |
Influence of Environmental Factors on Reaction Kinetics
The catalytic activity of Renilla luciferase is sensitive to various environmental factors, including pH, temperature, and the presence of certain chemical compounds. These factors can significantly alter the reaction kinetics by affecting the enzyme's structural integrity and the ionization state of its active site residues.
pH: Renilla luciferase activity is pH-dependent, with its stability maintained in a pH range of 6 to 10. oup.com The enzyme's activity peaks at a neutral pH of approximately 7.0 and diminishes at more acidic or alkaline conditions. nih.gov Below pH 5.4 or above pH 9.0, the luminescence becomes significantly weaker, and activity markedly decreases at pH 5. oup.comnih.gov The optimal pH for the bioluminescence reaction has been reported to be around 8.0. researchgate.net
Temperature: The enzyme is thermally sensitive. Wild-type RLuc is noted to be unstable at 30°C. oup.com In cell lysates, the enzyme is stable for about 10 hours at room temperature (22°C) and for up to 24 hours at 4°C. promega.com For long-term storage, freezing at -70°C is recommended, as repeated freeze-thaw cycles can lead to a gradual loss of activity. promega.com Efforts to enhance thermostability through mutations have been pursued, as the native enzyme's performance is limited at higher temperatures. nih.govresearchgate.net
Chemical Environment: The presence of certain solvents and ions can impact the reaction. The substrate, coelenterazine, is soluble in organic solvents like ethanol (B145695), methanol (B129727), and DMSO, but these should be used at low concentrations. berthold.com Additives such as glycerol (B35011) have been shown to decrease enzyme activity by obstructing the emitter site. nih.govresearchgate.net Additionally, halide ions, including bromide, iodide, and chloride, exert an inhibitory effect on the luciferase, likely by competing with molecular oxygen in the active site. biorxiv.org
| Factor | Observation | Reference |
|---|---|---|
| pH | Stable between pH 6-10; optimal activity around pH 7.0-8.0. | oup.comnih.govresearchgate.net |
| Temperature | Unstable at 30°C; stable for ~10 hours at 22°C. | oup.compromega.com |
| Solvents | Glycerol can decrease activity by obstructing the active site. | nih.govresearchgate.net |
| Ions | Halide ions (Br⁻, I⁻, Cl⁻) show inhibitory effects. | biorxiv.org |
Molecular Mechanisms of Light Emission
The bioluminescence from the Renilla system is a form of chemiluminescence, where the energy for light emission is derived from a chemical reaction: the oxidation of coelenterazine catalyzed by Renilla luciferase. nih.gov This process involves the conversion of chemical energy into light through the formation of a high-energy intermediate, which upon decomposition, yields a product molecule in an electronically excited state.
Formation of High-Energy Intermediates (e.g., Dioxetanes)
The catalytic cycle begins with the binding of coelenterazine and molecular oxygen to the active site of Renilla luciferase. The reaction mechanism proceeds through a 1,2-dioxetane (B1211799) (also known as a dioxetanone) intermediate. wikipedia.orgmuni.cz The formation of this high-energy, four-membered ring structure is a critical step in the pathway to light emission.
The process is initiated by the deprotonation of the coelenterazine molecule, which then attacks molecular oxygen to form a peroxide intermediate. muni.czbiorxiv.org This is followed by an intramolecular nucleophilic attack, where the peroxide moiety attacks a carbonyl carbon on the coelenterazine backbone. muni.cz This cyclization reaction forms the unstable dioxetanone intermediate, which is primed for decomposition. muni.cztufts.edu
Excited State Formation and Photon Emission
The decomposition of the dioxetanone intermediate is the key energy-releasing step. muni.cz This process involves the cleavage of the peroxide bond and decarboxylation, resulting in the release of a molecule of carbon dioxide (CO₂) and the formation of the product, coelenteramide (B1206865), in a singlet electronically excited state. muni.czbiorxiv.org
It is the relaxation of this excited-state coelenteramide to its ground state that results in the emission of a photon. wikipedia.org This release of energy in the form of light is observed as blue bioluminescence with an emission maximum of approximately 480 nm. berthold.comwikipedia.org The precise wavelength of the emitted light can be influenced by the microenvironment of the enzyme's active site and the specific protonation state of the coelenteramide product. nih.gov Light emission can arise from a neutral coelenteramide species (emitting around 400 nm) or, more commonly, from a deprotonated phenolate (B1203915) anion form, which is responsible for the characteristic blue light at ~470-480 nm. nih.gov
Structural Biology of Renilla Luciferyl Sulfate and Its Enzymatic Complexes
Structural Characterization of Renilla Luciferase-Substrate Interactions
The crystal structure of a stabilized variant of Renilla luciferase (RLuc8) reveals that the enzyme possesses a classic α/β-hydrolase fold at its core. rcsb.orgnih.govwikipedia.org This structural family is surprising given that RLuc functions as an oxidase, while its closest homologs are bacterial dehalogenases, which act as hydrolases. nih.govnih.gov The enzyme's structure consists of eight central β-sheets and six α-helices. researchgate.net The active site is located in a cavity beneath a flexible cap domain, which plays a crucial role in substrate binding and product release. nih.govresearchgate.netresearchgate.net
The active site of Renilla luciferase is a well-defined pocket that binds the coelenterazine (B1669285) substrate. Mutagenesis and structural studies have identified several key amino acid residues critical for catalysis and substrate binding. biorxiv.orgnih.gov
A putative catalytic triad (B1167595), composed of the residues Asp120, Glu144, and His285, is considered essential for the enzyme's catalytic activity. nih.govnih.govresearchgate.net This triad is believed to be directly involved in the oxidative decarboxylation of coelenterazine that leads to light emission. nih.govnih.gov Further structural analysis of ancestral and extant luciferases complexed with substrate analogues has expanded this to a catalytic pentad. biorxiv.org
In addition to the catalytic residues, numerous other amino acids form the lining of the active-site pocket, creating a specific environment for the substrate. Co-crystal structures show that residues including F178, L183, S187, F284, H283, E142, V144, W154, I221, and P218 form a first shell that wraps tightly around the bound ligand. biorxiv.org Other studies have highlighted the importance of residues N53, W121, and P220 in substrate binding and catalysis. nih.govnih.gov The binding is highly specific and depends on the three substituent groups on the coelenterazine molecule. nih.gov
| Residue(s) | Proposed Function | Reference |
|---|---|---|
| D120, E144, H285 | Putative catalytic triad involved in the decarboxylation reaction. | nih.govnih.govresearchgate.net |
| N53, W121, P220 | Involved in substrate binding and catalysis. | nih.govnih.gov |
| F178, L183, S187, F284, H283, E142, V144, W154, I221, P218 | Form the first shell of the active-site pocket, surrounding the bound ligand. | biorxiv.org |
Substrate binding and product release in Renilla luciferase are associated with significant conformational flexibility, particularly within the enzyme's cap domain. nih.govoup.com This domain, encompassing residues from approximately W153 to A163, undergoes an outward movement that is thought to facilitate substrate access to the buried active site. nih.gov
X-ray structures reveal the malleability of the active-site cavity, where the walls are formed by residues from several helices (α4, α5', α5) and loops (L9, L16). researchgate.net The opening and closing of the main tunnel leading to the catalytic pocket are regulated by the reorientation of the α4 helix coupled with conformational changes in loops L9 and L16. researchgate.net Specifically, residues such as W153 and W156 from the L9 loop, and F261 and F262 from the L16 loop, are involved in these protein backbone motions that alter the volume of the active-site cavity. researchgate.net This flexibility points to a dynamic process where the enzyme adapts its shape to bind the substrate and subsequently release the product, coelenteramide (B1206865). nih.govnih.gov
| Structural Element | Key Residues | Effect of Conformational Change | Reference |
|---|---|---|---|
| Cap Domain | 153-163 | Outward movement to allow substrate binding. | nih.gov |
| Loop L9 | W153, W156 | Regulates the opening and closing of the main access tunnel to the active site. | researchgate.net |
| Loop L16 | F261, F262 | Regulates the opening and closing of the main access tunnel to the active site. | researchgate.net |
Computational Modeling and Molecular Dynamics Simulations of Enzyme-Substrate Interactions
Computational methods, including molecular docking and molecular dynamics (MD) simulations, have been instrumental in elucidating the interactions between Renilla luciferase and its substrate. nih.govnih.govresearchgate.net These techniques complement experimental data by providing insights into the dynamic nature of the enzyme-substrate complex and helping to formulate hypotheses about the roles of specific residues. nih.govnih.gov
Molecular docking simulations have been used to predict the binding poses of coelenterazine within the RLuc active site. nih.govnih.gov These models were crucial in identifying key residues for subsequent site-directed mutagenesis experiments, which then validated their functional importance in catalysis and binding. nih.govnih.govresearchgate.net
Molecular dynamics simulations provide a deeper understanding of the conformational dynamics and stability of the enzyme-ligand complexes. biorxiv.org For instance, MD simulations have been used to study how the presence of arginine can reduce the binding of the inhibitory product, coelenteramide, to the active site, thereby accelerating its release and increasing the enzyme's affinity for coelenterazine. researchgate.netresearchgate.net Simulations have also confirmed that the orientations of ligands and catalytic residues are stable throughout the putative chemical steps of the bioluminescent reaction. biorxiv.org These computational studies have affirmed the significant conformational dynamics of the L9 and L16 loops, consistent with crystallographic data, and have been used to compare the catalytic mechanisms of ancestral and modern RLuc enzymes. biorxiv.orgresearchgate.net
| Computational Method | Application in RLuc Research | Key Insights | Reference |
|---|---|---|---|
| Molecular Docking | Predicted binding poses of coelenterazine in the active site. | Helped identify functionally important residues (e.g., D120, E144, H285) for experimental validation. | nih.govnih.govresearchgate.net |
| Molecular Dynamics (MD) Simulations | Investigated the stability of enzyme-ligand complexes and conformational changes. | Confirmed the dynamic nature of active site loops (L9, L16) and elucidated mechanisms of product inhibition and release. | biorxiv.orgresearchgate.netresearchgate.net |
Synthetic Chemistry and Analogue Development of Renilla Luciferyl Sulfate
Methodologies for Chemical Synthesis of Renilla Luciferyl Sulfate (B86663) and its Precursors
The total synthesis of coelenterazine (B1669285), the luciferin (B1168401) component of Renilla luciferyl sulfate, was first achieved in 1975. thieme-connect.com Since then, numerous methods have been developed to synthesize coelenterazine and its precursors. thieme-connect.comnih.gov this compound is the storage form of the luciferin in Renilla reniformis and can be enzymatically converted to coelenterazine. researchgate.netfrontiersin.orgnsf.gov The biosynthesis of coelenterazine is thought to involve the cyclization of a "Phe-Tyr-Tyr" (FYY) peptide, starting from two molecules of tyrosine and one of phenylalanine. wikipedia.org
A key precursor in many synthetic routes is coelenteramine. One novel synthetic route to coelenteramine analogues involves the deprotection of N-tosyl-aminopyrazine triflate to yield aminopyrazine triflate in high yield. clockss.org This intermediate is pivotal as it allows for the introduction of various substituents into the 5-position of the coelenteramine core through cross-coupling reactions like the Suzuki-Miyaura or Sonogashira coupling. clockss.org This versatility is crucial for creating a diverse range of coelenterazine analogues. clockss.org
Another approach for the large-scale synthesis of coelenterazine utilizes two Negishi-type coupling reactions. thieme-connect.com This method is advantageous as it starts from the inexpensive pyrazin-2-amine and employs readily available catalysts. thieme-connect.com The final condensation step in this synthesis, reacting a substituted pyrazine (B50134) with a keto-aldehyde, proceeds with a good yield of 65% and is scalable. thieme-connect.com
The synthesis of the imidazo[1,2-a]pyrazin-3(7H)-one core of coelenterazine is a central challenge. A common strategy involves the condensation of a coelenteramine derivative with a keto-aldehyde. For instance, the synthesis of various dehydrocoelenterazine (B1496532) analogs has been achieved through the oxidation of coelenterazine analogs with manganese(IV) oxide. clockss.org
Optimization of Synthetic Routes
The optimization of synthetic routes for coelenterazine and its precursors is driven by the need for high-purity compounds in large quantities for in vivo applications. thieme-connect.com A significant challenge in coelenterazine synthesis is its inherent instability, as unreacted aromatic amines can add to the imidazo[1,2-a]pyrazin-3(7H)-one ring system. thieme-connect.com Therefore, synthetic methods that produce highly pure coelenterazine are of great interest.
One optimized route, employing Negishi coupling, has been shown to produce coelenterazine in two-gram batches with a purity of over 99.6% as determined by HPLC analysis. thieme-connect.com This high purity is essential for reliable and reproducible results in biological assays. The use of inexpensive starting materials and catalysts also makes this route economically viable for large-scale production. thieme-connect.com
Another optimization strategy focuses on the intermediates. The development of a stable aminopyrazine triflate intermediate allows for more controlled and versatile introduction of functional groups, overcoming limitations of previous routes that used harsh acidic conditions for deprotection. clockss.org The choice of solvent in the final oxidation step to produce dehydrocoelenterazine analogs has also been optimized, with 2-propanol providing better yields than methanol (B129727) or ethanol (B145695) due to its weaker nucleophilicity. clockss.org
Purification and Characterization Techniques for Synthetic Products
The purification of synthetic coelenterazine and its analogues is critical to remove impurities that could interfere with bioluminescent assays. Common purification techniques include silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC). thieme-connect.comrsc.org For instance, in the synthesis of a protected 4-(tert-butyldimethylsilyloxy)benzyl chloride, silica gel chromatography with a 10% ethyl acetate/hexane mobile phase is used for purification. rsc.org Similarly, preparative HPLC with an ODS3 column is employed for the final purification of coelenterazine derivatives. rsc.org
Characterization of the purified products is essential to confirm their structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is a primary tool for structural elucidation. rsc.org Mass spectrometry, including Electrospray Ionization (ESI-MS) and Fast Atom Bombardment (FAB-MS), is used to determine the molecular weight and confirm the elemental composition of the synthesized compounds. clockss.orgrsc.orgpnas.org For example, the mass spectrum of native luciferin from Renilla reniformis was crucial in confirming its structure. pnas.orgnih.gov Analytical HPLC is used to assess the purity of the final product. thieme-connect.com
Design and Synthesis of this compound Analogues and Derivatives
The design and synthesis of analogues of this compound, or more commonly its active form coelenterazine, aim to improve its properties for specific applications in biological research. nih.govscispace.com Modifications to the imidazopyrazinone core at the C-2, C-6, and C-8 positions can significantly influence bioluminescence intensity, emission wavelength, and stability. scispace.comnih.gov
Modification Strategies for Enhanced Stability
A key limitation of native coelenterazine is its instability. thieme-connect.com To address this, "caged" coelenterazine derivatives have been developed. scispace.com These are modified with protecting groups that render the molecule inactive until cleaved by a specific trigger, such as an enzyme or a change in pH. scispace.com This strategy provides a slow-release mechanism and enhances the stability of the luciferin. scispace.com
Another approach to enhance stability involves modifications to the imidazopyrazinone core. While specific examples of modifications solely for stability are intertwined with other desired properties, the general principle is to create derivatives that are less susceptible to non-specific oxidation and degradation. scispace.com
Development of Analogues with Altered Spectral Properties
A significant area of research is the development of coelenterazine analogues with altered spectral properties, particularly red-shifted emission. nih.govmdpi.com Red-shifted light has better tissue penetration, making it ideal for in vivo imaging. mdpi.com
Several strategies are employed to achieve altered spectral properties:
Modification at the C-6 position: Modifying the hydroxyl group at the C-6 position of coelenterazine often leads to a blue-shifted bioluminescence spectrum. mdpi.com However, conjugating fluorescent dyes like fluorescein (B123965) isothiocyanate (FITC) or Nile red to the C-6 position can produce unique spectral peaks, with 6-FITC-CTZ showing an emission peak at 522 nm. mdpi.com
π-electron conjugation: Extending the π-electron conjugation at the C-6 position is another effective method to create red-shifted bioluminescence. mdpi.com
Bridged analogues: Creating a bridged structure between the C-5 and C-6 positions can also lead to red-shifted emission. mdpi.com
Core modifications: Synthesizing analogues with a modified heterocyclic core can produce photons at different wavelengths. researchgate.net For example, a vinylene-bridged analog of coelenterazine, v-coelenterazine (v-CTZ), exhibits a large red-shifted luminescence. acs.org A trifluoromethyl analog of v-CTZ, cf3-v-CTZ, shows even further red-shifted luminescence. acs.org
Dye conjugation: Conjugating fluorescent dyes to the C-2 or C-6 position of the coelenterazine backbone can result in red-shifted bioluminescence through intramolecular bioluminescence resonance energy transfer (BRET). mdpi.comresearchgate.net For example, Cy5-CTZ, a conjugate of cyanine-5 and coelenterazine, emits near-infrared light. researchgate.net
The following table summarizes some coelenterazine analogues with altered spectral properties:
| Analogue Name | Modification | Emission Max (nm) with Renilla Luciferase | Reference |
| Coelenterazine 400a (DeepBlueC™) | C-6 modification | ~400 | biotium.cominterchim.fr |
| 6-FITC-CTZ | FITC conjugated at C-6 | 522 | mdpi.com |
| 6-Nile-R-CTZ | Nile Red conjugated at C-6 | 650 | mdpi.com |
| v-Coelenterazine (v-CTZ) | Vinylene bridge | Red-shifted | acs.org |
| cf3-v-CTZ | C2-modified trifluoromethyl v-CTZ | More red-shifted than v-CTZ | acs.org |
| Cy5-CTZ | Cyanine-5 conjugated to CTZ | Near-infrared | researchgate.net |
Creation of Bioconjugatable Derivatives for Specific Applications
The creation of bioconjugatable derivatives of coelenterazine allows for its attachment to specific biomolecules, enabling targeted bioluminescence. google.com These derivatives are designed to be substrates for a non-luminescent enzyme of interest. google.com Upon enzymatic cleavage of the conjugating group, the coelenterazine becomes a substrate for a luciferase, producing a detectable light signal at the location of the target enzyme. google.com
One approach involves synthesizing coelenterazine derivatives with functional groups that can be linked to peptides, amino acids, or saccharides. google.com For example, a coelenterazine derivative with an azido (B1232118) group can be used in "click chemistry" reactions for bioconjugation. The synthesis of 3-(4-(3-azidopropoxy)phenyl)-1,1-diethoxyacetone, a precursor for an azido-functionalized coelenterazine, has been reported. rsc.org
These bioconjugatable derivatives are powerful tools for in situ imaging and studying the localization and activity of specific enzymes within cells. google.com
Structure-Activity Relationship (SAR) Studies of Analogues
The bioluminescent properties of Renilla luciferin (coelenterazine), the active molecule derived from this compound, are intricately linked to its chemical structure. Structure-activity relationship (SAR) studies, which systematically alter parts of a molecule to observe the effect on its biological activity, have been instrumental in understanding and engineering coelenterazine analogues with enhanced or modified light-emitting characteristics. gardp.orgoncodesign-services.comdrugdesign.orgcollaborativedrug.com These studies primarily focus on modifications at the C-2, C-6, and C-8 positions of the imidazopyrazinone core, revealing key determinants of substrate binding, luminescence intensity, and emission wavelength. illinois.edu
The binding and orientation of the luciferin within the active site of Renilla luciferase are highly specific and depend on the three main substituent groups of the coelenterazine molecule. nih.gov The imidazopyrazinone nucleus itself is not the primary anchor for binding. nih.gov Modifications to these substituents can therefore significantly impact the efficiency and color of the light produced.
Research into coelenterazine analogues has led to the development of derivatives with superior optical characteristics, which is a valuable strategy for expanding their applications. nih.gov The goal of these synthetic efforts is often to create substrates that are brighter, more stable, or have a red-shifted emission spectrum. scispace.com
Detailed Research Findings
Modifications at various positions on the coelenterazine scaffold have yielded significant insights into the structural requirements for efficient bioluminescence with Renilla luciferase.
C-6 Position: The C-6 phenyl group is a critical site for modification. The hydroxyl group on this phenyl ring is important for the bioluminescence of photoproteins. researchgate.net The hydrogen-bonding network around the C-6 substituent can influence the bioluminescent activity. researchgate.net
Introducing extended substitutions at the C-6 position has led to the development of novel coelenterazine analogues, including alkynes and triazoles. rsc.org Some of these compounds have demonstrated excellent bioluminescence properties in cellular assays. rsc.org
The synthesis of C-6 substituted derivatives has produced bright, blue-shifted analogues that can serve as alternatives to existing compounds like DeepBlueC™. nih.gov
C-8 Position: Modifications at the C-8 position have been explored to achieve bathochromic (red-shifted) shifts in the emission spectra. The introduction of conjugated olefins or aromatic groups at this position in the imidazopyrazinone ring has resulted in analogues with chemiluminescence emission peaks in the range of 520–580 nm. researchgate.net
C-2 Position: Alterations to the substituent at the C-2 position of the imidazolone-pyrazine ring can affect the binding of the analogue to Renilla luciferase. Significant changes to this group have been shown to prevent the concentration-dependent aggregation and inactivation of the enzyme that can occur with the native luciferin under anaerobic conditions. nih.gov
The following table summarizes the effects of various substitutions on the properties of coelenterazine analogues when used with Renilla luciferase or in chemiluminescence studies.
| Analogue Class | Modification Site | Observed Effect on Bioluminescence/Chemiluminescence | Reference(s) |
| C-6 Substituted Analogues | C-6 of imidazopyrazinone core | Produced bright, blue-shifted emission. | nih.gov |
| C-6 Extended Substitution (Alkynes and Triazoles) | C-6 of imidazopyrazinone core | Some analogues showed excellent bioluminescence properties in cellulo. | rsc.org |
| C-8 Substituted Analogues | C-8 of imidazopyrazinone core | Introduction of conjugated olefins or aromatic groups resulted in red-shifted chemiluminescence (520-580 nm). | researchgate.net |
| C-2 Modified Analogues | C-2 of imidazolone-pyrazine ring | Substantial alteration prevented luciferase aggregation and inactivation. | nih.gov |
| Azido Group Analogue | Not specified | Showed similar chemi- and bioluminescence properties to natural coelenterazine. | oup.com |
It is important to note that while these SAR studies are conducted on coelenterazine analogues, the findings are directly relevant to the potential bioluminescence output of modified this compound. The sulfotransferase enzyme first activates the luciferyl sulfate to the corresponding luciferin. nih.govmsu.ru Therefore, any structural modification on the core of this compound will be present in the resulting coelenterazine analogue that subsequently interacts with luciferase to produce light.
Advanced Research Applications and Methodological Innovations Utilizing Renilla Luciferyl Sulfate
Reporter Gene Assays and Gene Expression Studies
The Renilla luciferase system is a cornerstone of reporter gene assays, which are used to investigate gene expression and regulation. In these assays, the gene encoding RLuc is placed under the control of a specific promoter, and the resulting luminescence serves as a quantifiable indicator of that promoter's activity. RLuc is frequently used in dual-reporter systems, often alongside firefly luciferase, to provide a normalized and highly reliable measurement of gene expression. nih.gov
Dual-luciferase reporter assays are a powerful tool for the quantitative measurement of promoter activity. nih.gov In a typical setup, an experimental vector is constructed where the firefly luciferase gene is fused to a test promoter—the activity of which is the subject of investigation. mpg.denih.gov A second, co-transfected control vector contains the Renilla luciferase gene (hRluc) driven by a constitutive promoter (one with constant activity across different cell types and conditions), such as the CMV, SV40, or TK promoters. nih.govpromega.ca
The dual-luciferase system is instrumental in dissecting complex gene regulation pathways. Researchers can use this system to identify and characterize regulatory elements within a promoter, analyze the effects of transcription factors, and study signal transduction pathways. For example, to investigate how a specific signaling pathway affects a gene of interest, cells can be co-transfected with the firefly luciferase construct (driven by the gene's promoter) and the Renilla luciferase control vector. revvity.com The cells are then treated with agonists or antagonists of the signaling pathway, and the change in the firefly/Renilla luminescence ratio reveals the pathway's impact on promoter activity.
This methodology has been successfully applied in numerous research areas, including the study of miRNA, viral replication, and GPCR signaling. promega.carevvity.com The rapid and sensitive nature of the assay makes it suitable for high-throughput formats, enabling large-scale screening for compounds that modulate gene expression or for identifying key components in regulatory networks. nih.gov
Protein-Protein Interaction Studies
Understanding how proteins interact is fundamental to cell biology. The Renilla luciferase system is central to a powerful technology for studying these interactions in living cells: Bioluminescence Resonance Energy Transfer (BRET).
BRET is a proximity-based assay that monitors protein-protein interactions in real-time within the natural cellular environment. mdpi.comnews-medical.net The technique relies on the non-radiative transfer of energy from a bioluminescent donor molecule to a fluorescent acceptor molecule. news-medical.net For energy transfer to occur, the donor and acceptor must be in very close proximity (typically within 10 nm). nuvucameras.com
In a BRET experiment, two proteins of interest are genetically fused to the donor and acceptor molecules. The most common donor is Renilla luciferase (RLuc) or one of its brighter, more stable mutants, such as Rluc8. nuvucameras.com The acceptor is typically a fluorescent protein, such as Yellow Fluorescent Protein (YFP) or Green Fluorescent Protein (GFP). mdpi.comnews-medical.net When the two proteins of interest interact, they bring the RLuc donor and the fluorescent acceptor close enough for energy transfer. Upon addition of the substrate coelenterazine (B1669285), RLuc emits blue light. If the acceptor is nearby, it absorbs this energy and emits light at its own characteristic (and longer) wavelength. news-medical.net The ratio of acceptor emission to donor emission (the "BRET ratio") is measured, providing a quantitative index of protein interaction. nih.gov
The success of a BRET assay critically depends on the careful design and optimization of the fusion protein constructs. Several factors must be considered to ensure a robust and specific signal. numberanalytics.com
Choice of Donor and Acceptor: The original BRET system (BRET1) used RLuc as the donor and YFP as the acceptor. frontiersin.org To improve signal separation and reduce background, the BRET2 system was developed, which uses RLuc with a synthetic coelenterazine analog (DeepBlueC™ or coelenterazine 400a) that shifts the donor emission to ~400 nm, paired with a green fluorescent protein acceptor (GFP2). nuvucameras.comfrontiersin.orgnih.gov Mutant versions of RLuc, such as Rluc8, offer improved brightness and stability, making them preferred donors for many applications. nuvucameras.com
Fusion Protein Orientation: The donor and acceptor can be fused to either the N- or C-terminus of the proteins of interest. The optimal orientation must be determined empirically to ensure that the fusion does not interfere with the protein's natural folding, function, or interaction. nih.govnumberanalytics.com
Linker Peptides: Flexible linker peptides are often inserted between the protein of interest and the BRET tag. numberanalytics.com These linkers can provide spatial freedom, allowing the donor and acceptor to adopt an optimal orientation for energy transfer without disrupting the protein-protein interaction itself.
The table below summarizes key BRET systems utilizing Renilla luciferase.
| BRET System | Donor | Substrate | Donor Emission (Peak) | Acceptor |
| BRET1 | Rluc | Coelenterazine h | ~480 nm | YFP |
| BRET2 | Rluc | Coelenterazine 400a (DeepBlueC) | ~400 nm | GFP2 |
| Red-Shifted BRET | Rluc8 / Rluc8.6 | Coelenterazine / Coelenterazine-v | ~480 nm / ~515 nm | TagRFP / TurboFP635 |
This table presents a summary of common BRET systems. Specific wavelengths and components may vary based on the exact constructs and experimental conditions. Data sourced from mdpi.comnuvucameras.comfrontiersin.orgnih.govnih.gov.
A major advantage of BRET is that it does not require an external light source for excitation, which eliminates problems of phototoxicity and cellular autofluorescence that can affect fluorescence-based methods like FRET. nuvucameras.com This makes BRET exceptionally well-suited for dynamic studies in living cells. BRET imaging allows for the visualization of where and when protein interactions occur within cellular compartments. nuvucameras.com Recent advancements using red-shifted BRET pairs, which combine RLuc mutants with red fluorescent protein acceptors, enable the imaging of protein-protein interactions in the deep tissues of living animal models, as red light penetrates tissue more effectively. nih.govthno.org
The BRET assay's format is readily adaptable for high-throughput screening (HTS) in multi-well plates, making it a valuable tool for drug discovery. frontiersin.orgnih.gov Researchers can establish a BRET signal based on a known protein-protein interaction and then screen large libraries of chemical compounds for their ability to inhibit or enhance this interaction, as measured by a change in the BRET ratio. frontiersin.org This approach has been used to screen for inhibitors of viral proteases and to identify new ligands for G protein-coupled receptors (GPCRs). frontiersin.org The development of brighter luciferases and stabilized substrates has further enhanced the utility of BRET for HTS by providing stronger and more sustained signals. frontiersin.orgnih.gov
Complementary Reporter Systems (e.g., Dual Luciferase Assays)
Dual-luciferase assays are a cornerstone of modern molecular biology, allowing for the sequential measurement of two different luciferases from a single sample. promega.com This system typically pairs firefly luciferase with Renilla luciferase. merckmillipore.comsigmaaldrich.com The firefly luciferase activity, often linked to an experimental promoter, is measured first. Subsequently, a second reagent is added that simultaneously quenches the firefly luciferase reaction and initiates the Renilla luciferase reaction. promega.commerckmillipore.com The Renilla luciferase, produced from its corresponding reporter gene, serves as an internal control to normalize the experimental results, accounting for variations in transfection efficiency and cell viability. sigmaaldrich.comnih.gov This normalization provides more accurate and reproducible data on promoter activity. nih.gov
The distinct substrate requirements of the two luciferases are key to the sequential nature of the assay. nih.gov Firefly luciferase utilizes D-luciferin, while Renilla luciferase catalyzes the oxidation of coelenterazine. nih.govwikipedia.org In the context of assays utilizing Renilla luciferyl sulfate (B86663), a sulfotransferase enzyme first converts the stable Renilla luciferyl sulfate into the active substrate, coelenterazine. mpg.denih.govplos.org This enzymatic conversion adds another layer of control and potential for specialized assay development. The use of a constitutively expressed Renilla luciferase gene provides a constant baseline for comparison, making it an invaluable tool for studying gene regulation and function. sigmaaldrich.comnih.gov
Enzymatic Activity Assays and Inhibitor Screening
The unique biochemical properties of the Renilla luciferase system, which utilizes this compound as a precursor, make it a powerful tool for enzymatic activity assays and inhibitor screening. The conversion of this compound to coelenterazine is catalyzed by a sulfotransferase, and this reaction itself can be the subject of investigation. mpg.denih.gov Assays can be designed to screen for inhibitors of this sulfotransferase by measuring the downstream luminescence produced by Renilla luciferase.
More commonly, the Renilla luciferase reaction itself is used to screen for inhibitors of various cellular processes. For instance, in a study of isoflavonoids, a cell-lysate assay system from a cell line stably transfected with both firefly and Renilla luciferase reporter genes was used to determine the inhibitory activities of these compounds on the luciferases themselves. mdpi.com This is crucial to eliminate false-positive results in drug screening campaigns where the compounds might directly inhibit the reporter enzyme instead of the intended target. mdpi.com
Development of High-Throughput Screening (HTS) Platforms for Enzyme Modulators
The robustness and sensitivity of the Renilla luciferase system have led to its integration into high-throughput screening (HTS) platforms designed to identify modulators of enzyme activity. researchgate.networldscientific.com For example, a stable cell line containing a dual-luciferase reporter system, with firefly luciferase driven by a γ-globin promoter and Renilla luciferase by a β-globin promoter, was developed for HTS of γ-globin gene activators. nih.gov Although in this specific case, the Renilla luciferase activity was low, the principle of using it as a control or primary reporter is well-established. nih.gov
In another HTS platform designed to find enhancers of recombinant protein expression, a Renilla luciferase expression vector was transiently transfected into cells. mdpi.com The luminescence generated from the subsequent addition of its substrate was used to quantify the expression levels of the recombinant protein. mdpi.com This platform successfully screened over 10,000 small molecules and identified compounds that significantly increased Renilla luciferase activity. mdpi.com The "add-and-read" format of some commercially available Renilla luciferase assay systems, which have a stable "glow-type" signal, is particularly suited for HTS. promega.es
| HTS Platform Application | Reporter System | Key Findings |
| Enhancing Recombinant Protein Expression | Renilla luciferase expression vector (pRL-TK) in HEK 293FT cells. mdpi.com | Identified 86 potential small molecules from a library of 10,011 compounds that enhanced recombinant protein expression. mdpi.com |
| Screening for γ-Globin Gene Activators | Dual-luciferase reporter with firefly (γ-globin promoter) and Renilla (β-globin promoter) luciferases. nih.gov | Successfully completed an HTS campaign and identified approximately 1,000 hits. nih.gov |
Kinetic Profiling of Enzyme Inhibitors
The kinetic properties of enzyme inhibition can be meticulously profiled using the Renilla luciferase system. By measuring the rate of the light-producing reaction in the presence of varying concentrations of a potential inhibitor, researchers can determine key kinetic parameters. While direct kinetic profiling of inhibitors for the sulfotransferase that acts on this compound is a potential application, much of the existing research focuses on the inhibition kinetics of the luciferases themselves.
For instance, detailed kinetic studies have been performed on firefly luciferase, a common partner in dual-luciferase assays, to characterize the inhibition mechanisms of its reaction products, oxyluciferin and dehydroluciferyl-adenylate. nih.gov Such studies reveal important parameters like the inhibition constant (Ki), which quantifies the inhibitor's potency. nih.gov Similar principles are applied to characterize inhibitors of Renilla luciferase, ensuring that any observed decrease in luminescence during a screen is due to the inhibition of the target pathway and not the reporter enzyme. mdpi.com Understanding these kinetics is crucial for the accurate interpretation of screening results. nih.govresearchgate.net
In Vitro and Cell-Based Imaging Techniques
The light-emitting nature of the Renilla luciferase reaction makes it an excellent reporter for various in vitro and cell-based imaging applications. wikipedia.org The system's ability to produce a quantifiable signal from within living cells provides a real-time window into dynamic cellular processes.
Luminescence-Based Cellular Reporters
Renilla luciferase is widely used as a luminescence-based cellular reporter to monitor gene expression and other cellular events. abcam.combpsbioscience.com The gene encoding Renilla luciferase can be fused to a promoter of interest, and the resulting light output serves as a direct measure of that promoter's activity. This approach is highly sensitive due to the low endogenous light emission from mammalian cells. sigmaaldrich.com
The development of lentiviral particles that can transduce a wide variety of mammalian cells, including non-dividing and primary cells, with a Renilla luciferase-eGFP (enhanced Green Fluorescent Protein) fusion gene has further expanded the utility of this system. bpsbioscience.com These dual reporters allow for both luminescence-based quantification and fluorescence-based visualization of transduced cells. bpsbioscience.com Furthermore, substrates have been engineered to be more stable and produce a brighter, longer-lasting signal in live cells, enhancing the signal-to-background ratio and making real-time measurements in multi-well plates more feasible. promega.com
Subcellular Localization Studies Using Engineered Fusions
By creating fusion proteins between Renilla luciferase and a protein of interest, researchers can study the subcellular localization of that protein. The location of the light emission within the cell, detectable by sensitive imaging equipment, reveals where the fusion protein resides. This technique is particularly powerful for studying protein-protein interactions. nih.gov
Advancements in Detection and Quantification Methodologies
The utility of this compound in biological research is fundamentally linked to the ability to accurately detect and quantify the light produced from its enzymatic cascade. The conversion of this compound to coelenterazine by coelenterazine sulfotransferase, and the subsequent light-emitting reaction with Renilla luciferase, forms the basis of these assays. nih.govnih.govplos.org Recent years have seen significant methodological innovations aimed at improving the sensitivity, reliability, and throughput of these detection methods. These advancements have been crucial in expanding the application of Renilla-based reporter systems into more demanding research areas, such as high-throughput screening (HTS) and sensitive in vivo imaging.
Sensitivity Enhancements in Luminometry
A primary challenge in early Renilla luciferase assays was the inherent autoluminescence of its substrate, coelenterazine, which is the light emission resulting from its spontaneous, enzyme-independent oxidation. google.compromega.com This phenomenon creates a high background signal, which can obscure the specific, enzyme-catalyzed signal, thereby limiting the assay's sensitivity and dynamic range. science.gov Modern advancements have focused on both novel reagent formulations and the synthesis of superior substrates to overcome this limitation.
Key developments include proprietary assay reagents designed to significantly reduce coelenterazine autoluminescence. promega.compromega.com These formulations create a more favorable chemical environment that both stabilizes the substrate and quenches non-enzymatic light emission. google.com The result is a substantial decrease in background noise, leading to an increase in assay sensitivity by several orders of magnitude compared to previously published methods. promega.com This allows for the reliable detection of Renilla luciferase concentrations as low as 10⁻¹⁹ moles. promega.com
In parallel, research has focused on synthesizing novel coelenterazine analogues with enhanced bioluminescent properties. rsc.org By modifying the imidazopyrazinone core of the coelenterazine molecule, scientists have developed derivatives that yield higher quantum efficiency, resulting in greater light output per reaction. rsc.orgscispace.com Some of these new analogues demonstrate significantly higher bioluminescence intensity and more favorable kinetic profiles (i.e., longer-lasting glow) compared to native coelenterazine or earlier derivatives like DeepBlueC™. rsc.org This enhanced signal intensity further improves the signal-to-noise ratio, contributing directly to greater assay sensitivity.
| Advancement | Mechanism | Impact on Sensitivity | Example/Finding |
| Reagent Formulation | Proprietary compositions reduce substrate autoluminescence. promega.compromega.com | Lowers background signal, increasing signal-to-noise ratio. | Enables detection of as little as 10⁻¹⁹ moles of Renilla luciferase. promega.com |
| Substrate Engineering | Synthesis of coelenterazine analogues with higher quantum yields and improved kinetics. rsc.org | Increases specific signal intensity and duration. | Certain C-6 substituted derivatives show superior brightness and longer emission in vitro and in vivo compared to native coelenterazine. rsc.org |
| Signal Stability | Development of "glow-type" reagents with extended signal half-life. promega.com | Provides a stable signal for more consistent and reliable measurements. | Reagents like Renilla-Glo® produce a stable signal with a half-life exceeding 60 minutes. promega.com |
Integration with Automated Liquid Handling Systems
The evolution of Renilla luciferase assays has been closely tied to the demands of high-throughput screening (HTS) in fields like drug discovery and functional genomics. frontiersin.org HTS requires the rapid and reproducible processing of thousands of samples, a task that is only feasible through automation. researchgate.net Modern Renilla luciferase assay systems are now expressly designed for seamless integration with automated liquid handling (ALH) platforms. promega.com
A critical innovation facilitating this integration is the development of homogeneous, "add-and-read" assay formats. promega.com These simplified protocols combine cell lysis and reagent delivery into a single step, eliminating the need for separate lysis, centrifugation, and supernatant transfer steps that are cumbersome for robotic systems. promega.com This streamlined workflow is perfectly suited for ALH workstations, which can dispense the single reagent across 96- or 384-well plates with high precision. vwr.combiocompare.com
Furthermore, the formulation of "glow-type" reagents, which produce a stable and long-lasting light signal, is a crucial feature for automated batch processing. promega.com Unlike "flash" assays that emit a brief, intense burst of light, a stable glow signal ensures that measurements are consistent across an entire microplate, regardless of whether a well is read at the beginning or the end of a run. promega.com This characteristic is essential for generating reliable and comparable data in a high-throughput context. frontiersin.org ALH systems, such as the Thermo Scientific Versette™ or CyBio® FeliX, are programmable robotic platforms that can perform all necessary liquid transfer steps, from plate replication and serial dilutions to the final reagent addition, with minimal human intervention, thereby increasing precision and throughput. biocompare.comthermofisher.com This synergy between advanced assay chemistry and robotic automation enables the large-scale screening of compound libraries using Renilla luciferase as a robust reporter gene. researchgate.netpromega.com
| System/Feature | Description | Relevance to Renilla Luciferase Assays | Impact on HTS |
| Automated Liquid Handlers (ALH) | Robotic workstations for precise, automated liquid transfers in microplate formats. biocompare.combiosistemika.com | Perform plate reformatting, compound addition, and reagent dispensing. biocompare.comthermofisher.com | Increases throughput, precision, and reproducibility; minimizes human error. vwr.com |
| "Add-and-Read" Homogeneous Assays | Single-reagent systems that combine cell lysis and substrate delivery. promega.com | Simplifies the assay protocol, making it ideal for automation. | Drastically reduces processing time and complexity for large-scale screens. promega.com |
| Glow-Type Signal Chemistry | Reagents formulated to produce a stable, long-lasting luminescent signal (e.g., >60 min half-life). promega.com | Ensures consistent and comparable readings across entire plates in batch processing. | Enhances data reliability and validity in high-throughput environments. frontiersin.org |
| Dual-Luciferase® Reporter (DLR™) Assays | Use of Renilla luciferase as an internal control to normalize a primary reporter (e.g., firefly luciferase). promega.com | ALH systems facilitate the sequential addition of reagents required for DLR™ assays. | Allows for accurate normalization against variables like cell number or transfection efficiency in large screens. researchgate.net |
Comparative Biochemical Analysis and Evolutionary Perspectives
Phylogenetic Analysis of Renilla Luciferase and Related Enzymes
Phylogenetic studies of Renilla luciferase (RLuc) reveal a surprising evolutionary history that challenges the general assumption that luciferases are always convergently evolved from different protein families. While many luciferases across different phyla are indeed non-homologous, RLuc shares a clear evolutionary link with a specific family of enzymes. nih.gov
Structural and sequence analyses have shown that Renilla luciferase belongs to the α/β-hydrolase superfamily. wikipedia.orgresearchgate.net More specifically, it shows significant structural and sequence similarity to bacterial haloalkane dehalogenases (HLDs). biorxiv.orgresearchgate.net These bacterial enzymes typically catalyze the cleavage of carbon-halogen bonds, a completely different chemical reaction from the oxygenation reaction that produces light in Renilla. researchgate.net The active site of RLuc contains a catalytic triad (B1167595) of amino acids (Asp120, Glu144, and His285) that is conserved in the haloalkane dehalogenases. wikipedia.orgresearchgate.net
This homology suggests that Renilla luciferase evolved from an ancestral haloalkane dehalogenase gene. It has been hypothesized that this gene may have been acquired by an early metazoan ancestor through horizontal gene transfer from a bacterium. researchgate.net Subsequently, this ancestral enzyme was repurposed, or "co-opted," for the new function of bioluminescence. frontiersin.org
Future Directions and Emerging Research Avenues
Development of Novel Bioluminescent Probes and Tools
The quest for more sensitive, stable, and versatile bioluminescent reporters remains a driving force in molecular imaging. Research in this area is largely focused on the chemical modification of the luciferin (B1168401) substrate, coelenterazine (B1669285), and the engineering of the luciferase enzyme.
Scientists have synthesized and characterized a variety of novel coelenterazine analogues to enhance their properties for in vivo imaging. Modifications to the imidazopyrazinone core of coelenterazine have been shown to produce significant red-shifts in the emitted light, which is advantageous for deep-tissue imaging due to the reduced absorption of longer wavelength light by biological tissues. For instance, the direct attachment of an aryl group to the C8 position of the imidazopyrazinone core can shift the emission maximum. Further modifications to the C6 aryl moiety can result in additional red-shifts, with some analogues achieving emission maxima near 600 nm.
Another strategy to improve the utility of Renilla luciferase substrates involves the development of "pro-substrates" or "caged" luciferins. These are chemically modified, inactive forms of the luciferin that can be "uncaged" or activated by specific enzymes or stimuli within a cell or organism. This approach offers several advantages, including prolonged signal duration and the ability to target the bioluminescent signal to specific cellular compartments or tissues. For example, the introduction of ester protecting groups to the carbonyl group of coelenterazine has led to the creation of pro-substrates that are hydrolyzed by intracellular esterases, releasing the active luciferin and initiating the light-emitting reaction. One such pro-substrate, butyryloxymethyl luciferin, has demonstrated low cytotoxicity and prolonged luminescence signals both in cell culture and in living mice.
The development of these novel probes is expanding the capabilities of bioluminescence imaging, enabling researchers to visualize biological processes with greater sensitivity and spatiotemporal resolution. These advanced tools are being applied to a wide range of research areas, including tracking cancer cells, monitoring gene expression, and studying protein-protein interactions.
Table 1: Examples of Modified Coelenterazine Analogues and Their Properties
| Analogue/Pro-substrate | Modification | Key Property/Advantage | Reference |
| C8-Aryl Substituted Coelenterazine | Direct attachment of an aryl moiety to the C8 position of the imidazopyrazinone core. | Significant red-shift in bioluminescent emission. | |
| EnduRen™ | Substrate analog of coelenterazine. | Not specified in provided text. | |
| ViviRen™ | Substrate analog of coelenterazine. | Results in significantly greater light output compared to native coelenterazine. | |
| Butyryloxymethyl Luciferin | Introduction of an ester protecting group to the carbonyl group of the free luciferin. | Low cytotoxicity and prolonged luminescence signal. | |
| Caged Luciferins | A bulky chemical group is attached, rendering the molecule non-emissive until the "cage" is removed by a specific stimulus. | Enables detection of specific biological molecules or activities. |
Exploration of Regulatory Mechanisms in Renilla Bioluminescence
The intricate control of light emission in Renilla involves a series of enzymatic reactions and neural signaling pathways. A key aspect of this regulation is the storage and activation of the luciferin. In Renilla, the luciferin is stored in an inactive, sulfated form known as Renilla luciferyl sulfate (B86663) (coelenterazine sulfate). The activation of this stored luciferin is a critical control point in the bioluminescence process.
The enzyme responsible for converting luciferyl sulfate to the active luciferin (coelenterazine) is Renilla-luciferin sulfotransferase, also known as luciferin sulfokinase. This enzyme catalyzes the transfer of the sulfate group from luciferyl sulfate to an acceptor molecule, 3'-phosphoadenosine-5'-phosphate (PAP), to produce coelenterazine and 3',5'-diphosphoadenosine (PAPS). The requirement of PAP for this reaction highlights its role as a crucial cofactor in the initiation of bioluminescence. Recent research has successfully identified and cloned the cDNA for coelenterazine sulfotransferase from Renilla muelleri using a combined proteomic and transcriptomic approach. This has allowed for the expression and characterization of recombinant sulfotransferase isoforms, confirming their activity in converting luciferyl sulfate to luciferin.
Table 2: Key Components in the Regulation of Renilla Bioluminescence
| Component | Function | Reference |
| Renilla Luciferyl Sulfate (Coelenterazine Sulfate) | Inactive, storage form of the luciferin. | |
| Renilla-luciferin Sulfotransferase (Luciferin Sulfokinase) | Enzyme that catalyzes the conversion of luciferyl sulfate to active luciferin (coelenterazine). | |
| 3'-phosphoadenosine-5'-phosphate (PAP) | Cofactor required for the sulfotransferase-mediated activation of luciferyl sulfate. | |
| 3',5'-diphosphoadenosine (PAPS) | The sulfate acceptor in the conversion of luciferyl sulfate to coelenterazine. | |
| Nerve Net | A simple nervous system that coordinates the wave of bioluminescence across the Renilla colony. |
Integration with Multi-Omics Approaches in Systems Biology Research
The advent of high-throughput "omics" technologies, such as transcriptomics and proteomics, has revolutionized the study of complex biological systems. The integration of these approaches with bioluminescence imaging offers a powerful strategy to gain a more comprehensive understanding of cellular and organismal processes.
By combining bioluminescence imaging with transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the large-scale study of proteins), researchers can correlate changes in gene and protein expression with the dynamic behavior of cells and tissues observed through imaging. For example, bioluminescence imaging can be used to track the growth and metastasis of a tumor in a living animal, while transcriptomic and proteomic analyses of the tumor tissue can reveal the underlying molecular changes that are driving these processes. This integrated approach can provide a more complete picture of the complex interplay between genes, proteins, and cellular function in both normal and disease states.
The ability to perform multi-layer analyses, for instance by correlating spatial transcriptomics and proteomics data from the same tissue sections, allows for a detailed molecular characterization of different cell populations within a complex tissue. This can reveal how the expression of specific genes and proteins varies across different regions of a tissue and how these molecular differences relate to the observed biological function. The integration of bioluminescence imaging into these multi-omics workflows provides a dynamic, real-time component that can link molecular profiles to functional outcomes in living systems. As these technologies continue to advance, their combined use will undoubtedly lead to new insights into the intricate workings of biological systems.
Q & A
Q. What is the enzymatic pathway for synthesizing Renilla luciferyl sulfate from luciferin?
this compound is synthesized via sulfation of luciferin by the enzyme luciferin sulfotransferase (EC 2.8.2.10) , which transfers a sulfate group from 3'-phosphoadenylyl sulfate (PAPS) to luciferin. This reaction is critical for storing luciferin in a non-reactive sulfate-ester form until calcium signaling triggers bioluminescence . Methodologically, this conversion can be assayed using purified sulfotransferase and PAPS, with product formation monitored via chromatography or coupled luminescence assays .
Q. How does calcium signaling regulate this compound activation?
Calcium ions induce the release of luciferin from its sulfate-ester form by activating calcium-triggered luciferin-binding protein (CLBP) . CLBP binds luciferyl sulfate, facilitating hydrolysis to free luciferin, which then reacts with luciferase and oxygen to emit light (λmax ~480 nm). Experimental validation involves calcium chelators (e.g., EGTA) to inhibit luminescence and recombinant CLBP to restore activity in vitro .
Q. What are standard methodologies for measuring Renilla luciferase activity in reporter assays?
Dual-luciferase assays (e.g., firefly/Renilla systems) are widely used. Key steps include:
- Co-transfecting experimental (firefly) and control (Renilla) vectors to normalize transfection efficiency .
- Lysing cells with passive lysis buffer and quantifying luminescence using substrates like coelenterazine for Renilla .
- Normalizing firefly signals to Renilla activity to control for variability in cell viability and pipetting errors .
Advanced Research Questions
Q. How can contradictory data on calcium dependency in Renilla bioluminescence be resolved?
Discrepancies may arise from species-specific CLBP isoforms (e.g., Renilla muelleri vs. R. reniformis) or assay conditions (e.g., calcium concentration thresholds). To address this:
- Compare CLBP sequences and calcium-binding affinities via mutagenesis .
- Use calcium ionophores to titrate intracellular calcium levels and measure luminescence kinetics .
- Validate findings across multiple species, as evolutionary divergence in sulfotransferase pathways may alter regulatory mechanisms .
Q. What structural features of Renilla luciferase enable its high catalytic efficiency?
Renilla luciferase is a monomeric enzyme (~35 kDa) with a hydrophobic core (average hydrophobicity ~1200 cal/residue) that stabilizes the luciferin-binding pocket. Its aromatic residues (e.g., tryptophan) facilitate energy transfer during light emission. Structural studies employ:
- Affinity chromatography for purification to >90% homogeneity .
- Circular dichroism (CD) spectroscopy to analyze conformational changes upon calcium binding .
Q. How can sulfotransferase activity be optimized in vitro for luciferyl sulfate production?
Q. What evolutionary insights do sulfotransferases provide across bioluminescent taxa?
Comparative studies reveal convergent evolution of sulfotransferases in distantly related organisms (e.g., ostracods vs. cnidarians). Key approaches include:
- Phylogenetic analysis of sulfotransferase gene families .
- Functional assays to test substrate specificity (e.g., luciferin analogs) .
- Structural modeling to identify conserved catalytic residues (e.g., histidine motifs) .
Methodological Considerations
Q. How to minimize variability in dual-luciferase reporter assays?
- Use promoter-driven Renilla vectors (e.g., pGL4.73[hRluc/SV40]) with constitutive activity to control for transcriptional noise .
- Pre-treat cells with RNA stabilizers (e.g., RNase inhibitors) during RNA co-extraction .
- Validate assay linearity via dilution curves and avoid substrate saturation .
Q. What purification strategies yield active Renilla luciferase for mechanistic studies?
Q. How to reconcile differences in bioluminescence kinetics between in vitro and in vivo systems?
In vivo systems include additional regulators like Green Fluorescent Protein (GFP) for energy transfer, absent in vitro. To address this:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
